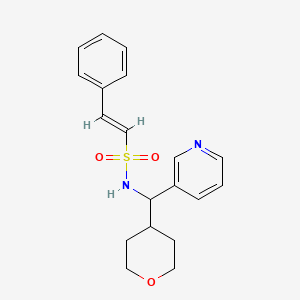![molecular formula C12H10N6OS B2919253 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone CAS No. 2190365-68-3](/img/structure/B2919253.png)
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C12H10N6OS and its molecular weight is 286.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Studies
The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone, due to its complex structure involving triazole and thiadiazole moieties, is involved in research focused on synthesizing heterocyclic compounds with potential pharmacological activities. Studies have shown that derivatives involving triazole and thiadiazole have been synthesized to evaluate their antibacterial, antifungal, and anticonvulsant activities, indicating the significance of these moieties in medicinal chemistry (Pokhodylo et al., 2018).
Anticancer and Antiviral Applications
Compounds with triazole and thiadiazole structures have been explored for their anticancer and antiviral potentials. Research on similar structures has led to the discovery of derivatives with promising in vitro anticoronavirus and antitumoral activity, highlighting the potential of such compounds in therapeutic applications against viral infections and cancer (Jilloju et al., 2021).
Antimicrobial Properties
Research on compounds incorporating triazole and thiadiazole rings, similar to this compound, has demonstrated significant antimicrobial properties. These compounds have shown moderate antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial agents. The structural features of these compounds, including the presence of triazole and thiadiazole moieties, are key to their biological activities (Rajasekaran et al., 2006).
Pharmacological Evaluations
The complex heterocyclic structures of these compounds also undergo pharmacological evaluations for various activities, including their role in central nervous system modulation. Studies have focused on determining the lipophilicity and potential CNS effects of related compounds, providing insights into their pharmacokinetics and pharmacodynamics (Strzemecka et al., 2015).
Catalyst and Synthetic Applications
Moreover, derivatives of triazole and thiadiazole have been used as catalysts in chemical syntheses, illustrating their versatility beyond pharmacological applications. These compounds have facilitated efficient syntheses of other heterocyclic compounds, showcasing their importance in organic synthesis and chemical research (Ozcubukcu et al., 2009).
Mécanisme D'action
Target of Action
It’s known that triazole compounds, which this compound is a derivative of, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could have multiple targets, depending on its specific structure and functional groups.
Mode of Action
It’s known that triazole compounds often interact with their targets through the nitrogen atoms of the 1,2,4-triazole ring . These nitrogen atoms can bind to the iron in the heme moiety of certain enzymes, and phenyl moieties can have a key interaction in the active site of the enzyme . Furthermore, the carbonyl group is incorporated in the designed structures due to its ability to form hydrogen bonds .
Biochemical Pathways
Given the broad range of biological activities exhibited by triazole compounds , it’s likely that this compound could affect multiple pathways, depending on its specific targets.
Pharmacokinetics
It’s known that derivatives of 1,2,4-triazole have good pharmacodynamic and pharmacokinetic profiles . This suggests that the compound could have favorable ADME properties, contributing to its bioavailability.
Result of Action
Given the broad range of biological activities exhibited by triazole compounds , it’s likely that this compound could have various effects at the molecular and cellular level, depending on its specific targets and mode of action.
Propriétés
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6OS/c19-12(8-1-2-10-11(5-8)16-20-15-10)17-6-9(7-17)18-13-3-4-14-18/h1-5,9H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKBRZOYVJAZPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)N4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2919170.png)
![2-[(5-bromo-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2919172.png)
![1-(2-(3,4-dichlorophenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2919174.png)
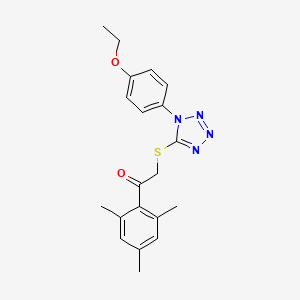
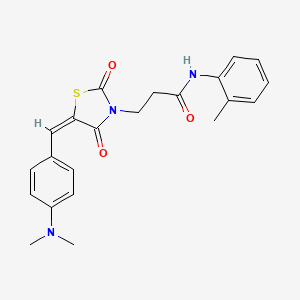

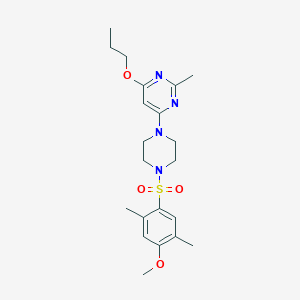
![(Z)-N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)but-2-enamide](/img/structure/B2919184.png)
![4-butoxy-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2919186.png)

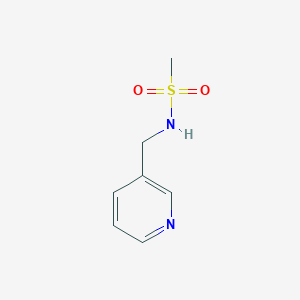
![N-[1-(2-Methylpyrimidin-4-yl)cyclopropyl]but-2-ynamide](/img/structure/B2919189.png)
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide](/img/structure/B2919191.png)
